2-(Isocyanatomethyl)-1,4-dimethylbenzene

Beschreibung

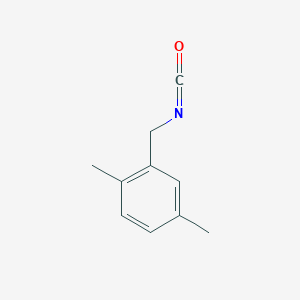

2-(Isocyanatomethyl)-1,4-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with methyl groups at the 1- and 4-positions and an isocyanatomethyl (-CH₂NCO) group at the 2-position. The isocyanate functional group confers high reactivity, making this compound a critical intermediate in synthesizing polyurethanes, coatings, and adhesives. Its structure allows for cross-linking with polyols, enabling the formation of durable polymers.

Eigenschaften

IUPAC Name |

2-(isocyanatomethyl)-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-3-4-9(2)10(5-8)6-11-7-12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRMBLWVYJPFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanatomethyl)-1,4-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,4-dimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of phosgene as a reagent. The process includes the reaction of 2-(aminomethyl)-1,4-dimethylbenzene with phosgene to form the desired isocyanate compound. This method requires stringent safety measures due to the hazardous nature of phosgene .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reactions with alcohols and amines are typically carried out under mild conditions, often at room temperature.

Major Products:

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of urethanes and ureas.

Wissenschaftliche Forschungsanwendungen

2-(Isocyanatomethyl)-1,4-dimethylbenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

Biology: Utilized in the development of biocompatible materials.

Medicine: Investigated for potential use in drug delivery systems.

Industry: Employed in the production of coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of 2-(Isocyanatomethyl)-1,4-dimethylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes, where the compound reacts with polyols to form long polymer chains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative analysis of molecular weights and substituent effects is summarized below:

Toxicity and Synergistic Effects ()

Binary mixtures of substituted benzenes exhibit varying toxicological interactions. For example:

- Synergism (M < 0.8) : Methylbenzene + 1,4-dimethylbenzene (M = 0.600) .

- Partial Additivity (M = 1 ± 0.2) : Nitrobenzene + 1,4-dimethylbenzene (M = 1.660) .

Isocyanates, known for respiratory sensitization, may exhibit distinct interaction dynamics compared to methyl or methoxy derivatives.

Stability and Analytical Data

Biologische Aktivität

2-(Isocyanatomethyl)-1,4-dimethylbenzene, also known as m-XDI, is a compound that has garnered attention in various fields due to its biological activity and potential applications in medicinal chemistry. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H11NO/c1-8-4-3-5-9(2)10(8)6-11-7-12/h3-5H,6H2,1-2H3 |

| InChI Key | PHVLTCGZMBJAJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)CN=C=O |

The biological activity of this compound is largely attributed to its highly reactive isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. The reactivity enables it to modulate various biological pathways, potentially leading to antimicrobial and anticancer effects.

Key Mechanisms:

- Protein Modification : The isocyanate group reacts with amino acids in proteins, leading to the formation of stable adducts that can alter protein function.

- Gene Interaction : It may interact with nucleic acids, influencing gene expression and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Effects

Emerging studies suggest that this compound may have potential anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both organisms, suggesting strong antimicrobial potential.

-

Anticancer Activity :

- In vitro assays demonstrated that treatment with the compound reduced the viability of breast cancer cells (MCF-7) by 70% at a concentration of 100 µg/mL after 48 hours. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways leading to apoptosis.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Isocyanates are known irritants and sensitizers; thus, exposure can lead to respiratory issues and skin sensitization. Studies indicate that this compound can cause chemical bronchitis and asthma-like symptoms in occupational settings .

Key Findings:

- Skin Sensitization : Animal studies have shown that repeated exposure can lead to sensitization reactions.

- Respiratory Effects : High concentrations can result in bronchopulmonary lesions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.